

# Application Notes and Protocols: Methyl Carbamate in Textile and Polymer Industries

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## Compound of Interest

Compound Name: Methyl Carbamate

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This document provides detailed application notes and protocols for the use of **methyl carbamate** in the textile and polymer industries. **Methyl carbamate** serves as a versatile reactive intermediate, primarily in the formulation of finishing agents for textiles to impart durable press properties and in the synthesis of various polymers, including polyurethanes.

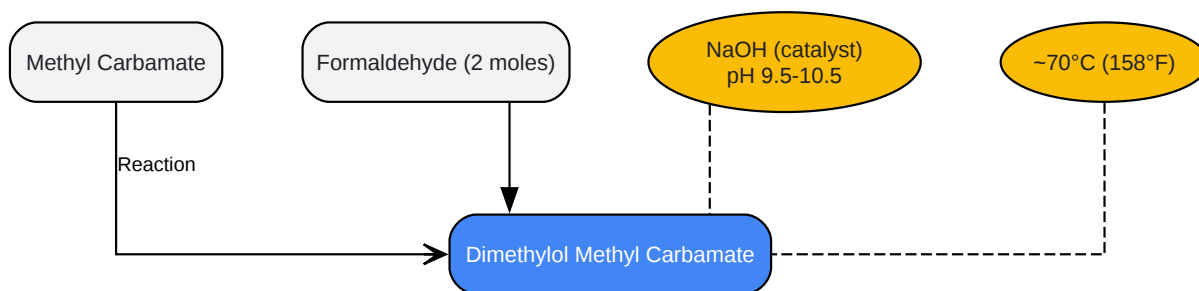
## I. Applications in the Textile Industry

**Methyl carbamate** is a key component in the production of resins for durable press finishes on cellulosic and blended fabrics, such as cotton and polyester-cotton blends.<sup>[1][2]</sup> These finishes provide fabrics with enhanced wrinkle resistance, improved crease angle retention, and durability to laundering.<sup>[1][2]</sup> Formulations can be either formaldehyde-based, through the creation of dimethylol **methyl carbamate**, or formaldehyde-free, by reacting **methyl carbamate** with alternative crosslinkers like glutaraldehyde.<sup>[1][3]</sup>

### A. Formaldehyde-Based Durable Press Finishes

The reaction of **methyl carbamate** with formaldehyde yields dimethylol **methyl carbamate**, a crosslinking agent that enhances the dimensional stability of fabrics.<sup>[4]</sup>

Reaction Pathway for Dimethylol **Methyl Carbamate** Synthesis



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Caption: Synthesis of Dimethylol **Methyl Carbamate**.

Experimental Protocol: Synthesis of Dimethylol **Methyl Carbamate** Finishing Agent

This protocol is adapted from a patented method for producing a carbamate finish with reduced free formaldehyde.[4]

Materials:

- **Methyl Carbamate** (1 mole, 75g)
- Formaldehyde (37% solution, 2.25 moles, 183g)
- Sodium Hydroxide
- Maleic Acid
- Glyoxal (40% solution, 0.27 mole, 40.7g)
- Urea (0.27 mole, 16.2g)

Procedure:

- Combine 75g of **methyl carbamate** and 183g of 37% formaldehyde in a reaction vessel.
- Adjust the pH of the mixture to 10.3 using sodium hydroxide.
- Heat the reaction mixture to 70°C (158°F) and maintain for 1.5 hours.

- Cool the product to 45°C (113°F).
- Adjust the pH to 4.0 with maleic acid. At this stage, approximately 1.71 moles of formaldehyde have reacted, leaving 0.54 moles of free formaldehyde.
- To scavenge the excess formaldehyde, add 40.7g of 40% glyoxal and 16.2g of urea.
- Continue the reaction for 2 hours at 80°C (176°F).
- The resulting product is a finishing agent with 0.5% to 1.0% free formaldehyde.

#### Application Protocol: Durable Press Finishing of Cotton Fabric

##### Materials:

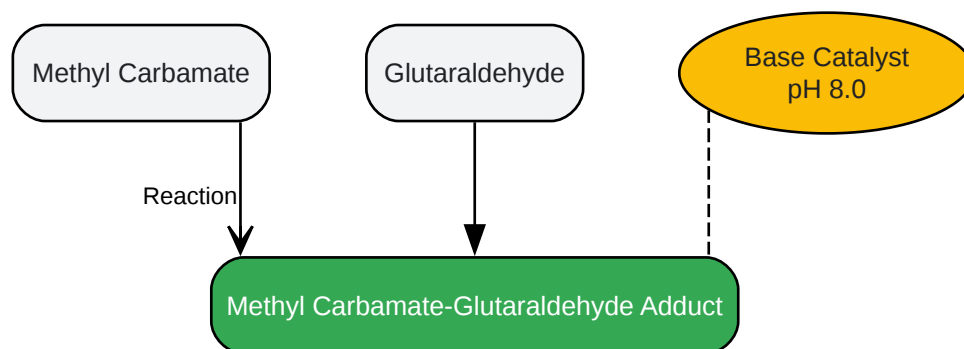
- Dimethylol **methyl carbamate** finishing agent
- Magnesium chloride hexahydrate (catalyst)
- Cotton or cotton-polyester blend fabric

##### Procedure:

- Prepare a finishing bath containing the synthesized finishing agent and a suitable catalyst.
- Apply the finish to the fabric using a pad application to ensure even saturation.
- Dry the treated fabric at 93-115°C (200-240°F) for 4 to 8 minutes.
- Cure the dried fabric at 150-175°C (300-350°F) for 1 to 3 minutes to facilitate crosslinking.
- Wash the cured fabric to remove any unreacted chemicals.

## B. Formaldehyde-Free Durable Press Finishes

An alternative to formaldehyde-based resins is the reaction product of **methyl carbamate** and glutaraldehyde.<sup>[1]</sup> This provides wrinkle resistance and durable press properties without the release of formaldehyde.<sup>[1]</sup>

Reaction Pathway for **Methyl Carbamate**-Glutaraldehyde Adduct Formation[Click to download full resolution via product page](#)

Caption: Formation of a formaldehyde-free textile finish.

Experimental Protocol: Preparation of a **Methyl Carbamate**-Glutaraldehyde Finishing Agent

This protocol is based on a patented formaldehyde-free finishing process.[1]

Materials:

- **Methyl Carbamate** (330g)
- Glutaraldehyde (50% solution, 881g)
- Sodium Hydroxide (10% solution)
- Hydrochloric Acid (5% solution)
- Magnesium chloride hexahydrate (131g)
- Water (131g)

Procedure:

- Dissolve 330g of **methyl carbamate** in 881g of 50% glutaraldehyde solution.
- Adjust the pH to 8.0 with a 10% sodium hydroxide solution.

- Let the solution stand for four days at room temperature.
- Adjust the pH to 5.0 with a 5% hydrochloric acid solution.
- Dissolve 131g of magnesium chloride hexahydrate in 131g of water and add it to the solution.

#### Application Protocol: Formaldehyde-Free Durable Press Finishing

##### Procedure:

- Apply the prepared finishing agent to a cotton printcloth.
- Dry the impregnated fabric for 5 minutes at 70°C.
- Cure the fabric for 3 minutes at 160°C in a mechanical convection oven.[\[1\]](#)
- Wash the treated fabric to remove any unreacted materials.

##### Quantitative Data for Textile Applications

Parameter	Formaldehyde-Based Finish	Formaldehyde-Free Finish	Untreated Control	Reference
Wrinkle Recovery Angle (Warp + Filling)	-	260° (128° + 132°)	170° (83° + 87°)	[1]
Durable Press Rating (1-5 scale)	-	3.4	1.6	[1]
Curing Temperature	150-175°C	160°C	-	[1][4]
Curing Time	1-3 minutes	3 minutes	-	[1][4]
Finishing Agent Concentration on Fabric	-	10-20% of fabric weight	-	[1]
Catalyst Concentration on Fabric	-	0.5-4.0% of fabric weight	-	[1]

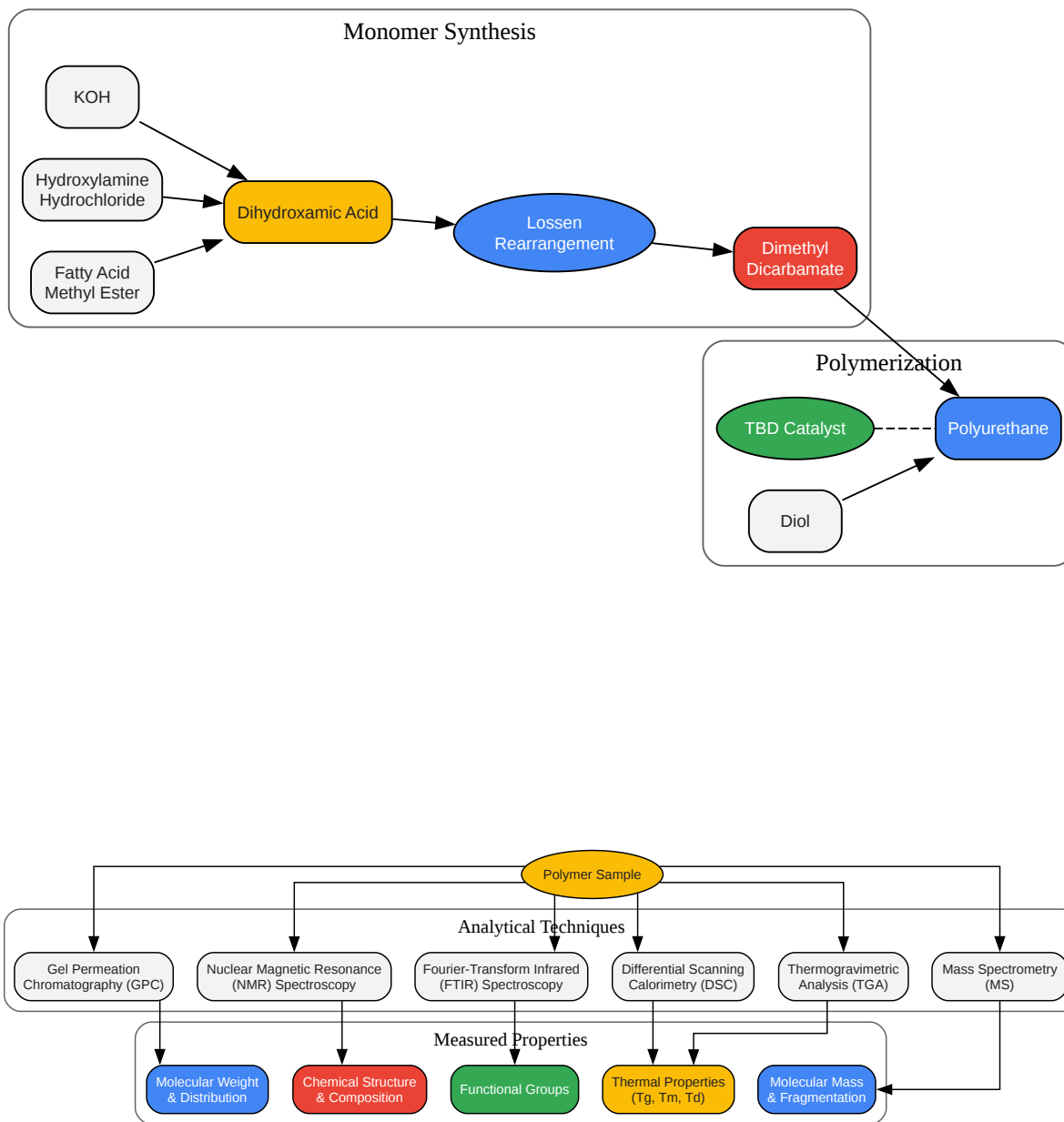
## II. Applications in the Polymer Industry

**Methyl carbamate** serves as a valuable building block in polymer synthesis, particularly for the production of polyurethanes through non-isocyanate routes. This is advantageous as it avoids the use of highly toxic phosgene and isocyanates.

### A. Polyurethane Synthesis via Polycondensation

Polyurethanes can be synthesized through the TBD-catalyzed polycondensation of dimethyl dicarbamate monomers with diols.[5]

Workflow for Polyurethane Synthesis via Polycondensation



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